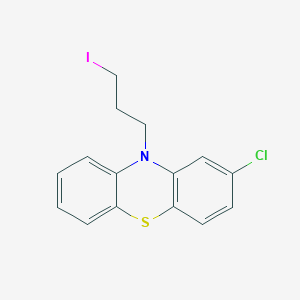
4,4'-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is an organic compound with the molecular formula C28H42O2S2. It is known for its unique structure, which includes two phenolic groups connected by a sulfur bridge. This compound is often used in various industrial and scientific applications due to its antioxidant properties and ability to stabilize polymers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,5-bis(1,1-dimethylethyl)-phenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and automation to handle the reactive intermediates .
化学反応の分析
Types of Reactions: 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The sulfur bridge can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Ethers or esters.
科学的研究の応用
4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antioxidant properties in preventing oxidative stress-related diseases.
Industry: Utilized in the stabilization of lubricants and fuels to enhance their shelf life.
作用機序
The antioxidant activity of 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals. The sulfur bridge also plays a role in stabilizing the radical intermediates formed during the antioxidant process. This dual mechanism makes it highly effective in preventing oxidative degradation .
類似化合物との比較
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-]: Similar structure but with a methylene bridge instead of a sulfur bridge.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the sulfur bridge and has different antioxidant properties.
Uniqueness: 4,4’-Dithiobis[2,5-bis(1,1-dimethylethyl)-phenol] is unique due to its sulfur bridge, which enhances its antioxidant properties and makes it more effective in stabilizing polymers compared to its methylene-bridged counterparts .
特性
分子式 |
C28H42O2S2 |
|---|---|
分子量 |
474.8 g/mol |
IUPAC名 |
2,5-ditert-butyl-4-[(2,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-15-23(19(13-21(17)29)27(7,8)9)31-32-24-16-18(26(4,5)6)22(30)14-20(24)28(10,11)12/h13-16,29-30H,1-12H3 |
InChIキー |
CIKYTUATSLCEKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1SSC2=CC(=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)

![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)




